

Chemical structure and properties of Spectaline

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Compound of Interest

Compound Name: Spectaline

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Spectraline: A Comprehensive Technical Guide

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Promising Piperidine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spectraline, a piperidine alkaloid isolated from the plant species *Senna spectabilis* (formerly *Cassia spectabilis*), has garnered significant interest within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **Spectraline**. Detailed experimental protocols for its synthesis and for the evaluation of its primary biological activity as a cholinesterase inhibitor are presented. Furthermore, this document includes key spectroscopic data for the characterization of **Spectraline** and visual diagrams to illustrate its mechanism of action and relevant experimental workflows, serving as a vital resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Spectraline is a complex piperidine alkaloid with the IUPAC name 14-[(2R,5S,6S)-5-hydroxy-6-methylpiperidin-2-yl]tetradecan-2-one. Its chemical structure is characterized by a substituted piperidine ring linked to a long aliphatic chain containing a ketone functional group.

Table 1: General Properties of **Spectraline**

Property	Value	Source
Molecular Formula	C ₂₀ H ₃₉ NO ₂	[PubChem] [1]
Molecular Weight	325.5 g/mol	[PubChem] [1]
IUPAC Name	14-[(2R,5S,6S)-5-hydroxy-6-methylpiperidin-2-yl]tetradecan-2-one	[PubChem] [1]
CAS Number	Not available	
Synonyms	(-)-Spectraline	[MDPI] [2]

Table 2: Computed Physicochemical Properties of **Spectraline**

Property	Value	Source
XLogP3-AA	5.2	[PubChem] [1]
Hydrogen Bond Donor Count	2	[PubChem] [1]
Hydrogen Bond Acceptor Count	3	[PubChem] [1]
Rotatable Bond Count	14	[PubChem] [1]
Exact Mass	325.298079 g/mol	[PubChem] [1]
Topological Polar Surface Area	49.3 Å ²	[PubChem] [1]

Note: The physicochemical properties listed in Table 2 are computationally generated and may differ from experimental values.

Spectroscopic Data

The structural elucidation of **Spectraline** has been confirmed through various spectroscopic techniques. While complete spectra are not readily available in all publications, analysis of ¹H and ¹³C NMR data from studies on **Spectraline** and its isomers has shown full agreement with the assigned structure.[\[2\]](#)

Table 3: Key Spectroscopic Data for **Spectraline** (Reported)

Technique	Key Observations
¹ H NMR	Data are in full agreement with the published structure.[2]
¹³ C NMR	Data are in full agreement with the published structure.[2]
Mass Spectrometry	Consistent with the molecular formula C ₂₀ H ₃₉ NO ₂ .
Infrared (IR) Spectroscopy	Expected to show characteristic absorptions for O-H, N-H, C-H, and C=O functional groups.

Synthesis of Spectaline

The total synthesis of **Spectraline** has been achieved, providing a means to obtain this natural product in the laboratory for further study. The following is a representative, though generalized, protocol based on synthetic strategies for piperidine alkaloids.

Experimental Protocol: Synthesis of Spectaline (General Approach)

A plausible synthetic route involves the construction of the substituted piperidine core followed by the attachment of the tetradecan-2-one side chain.

Materials:

- Appropriate starting materials for the piperidine ring and the side chain.
- Various reagents and catalysts for cyclization, alkylation, and functional group manipulation.
- Anhydrous solvents (e.g., THF, DCM, MeOH).
- Inert atmosphere (e.g., Nitrogen or Argon).
- Standard laboratory glassware and purification apparatus (e.g., column chromatography).

Procedure:

- **Synthesis of the Piperidine Core:** The synthesis often begins with a chiral starting material to establish the desired stereochemistry of the piperidine ring. This can involve multi-step sequences including but not limited to asymmetric reactions, cyclization, and reduction steps.
- **Introduction of the Side Chain:** The long aliphatic side chain is typically introduced via a coupling reaction, such as a Grignard reaction or a Wittig reaction, with a suitable precursor of the piperidine core.
- **Functional Group Manipulation:** Subsequent steps may involve the oxidation of a precursor to form the ketone group on the side chain and deprotection of any protecting groups used during the synthesis.
- **Purification:** The final product, **Spectraline**, is purified using techniques such as column chromatography to yield the pure compound.

Note: This is a generalized protocol. For a detailed, step-by-step procedure, it is recommended to consult specialized literature on the total synthesis of **Spectraline** and related piperidine alkaloids.

Biological Activity: Cholinesterase Inhibition

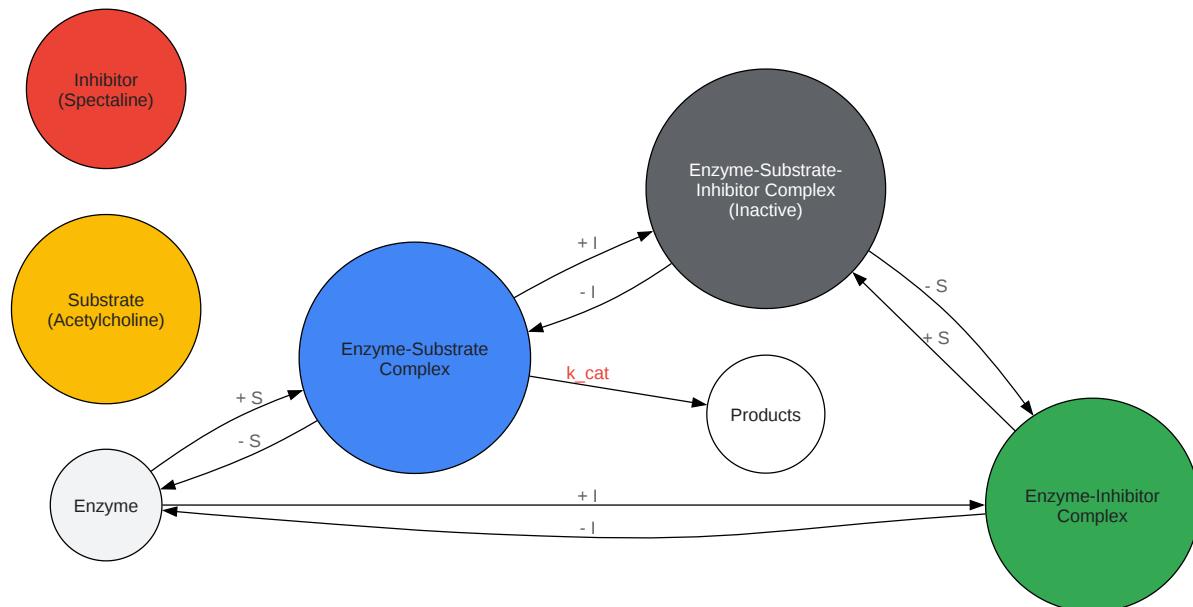
Spectraline is a known inhibitor of cholinesterases, particularly butyrylcholinesterase (BChE).^[2] Its mechanism of action has been identified as noncompetitive inhibition.^[3]

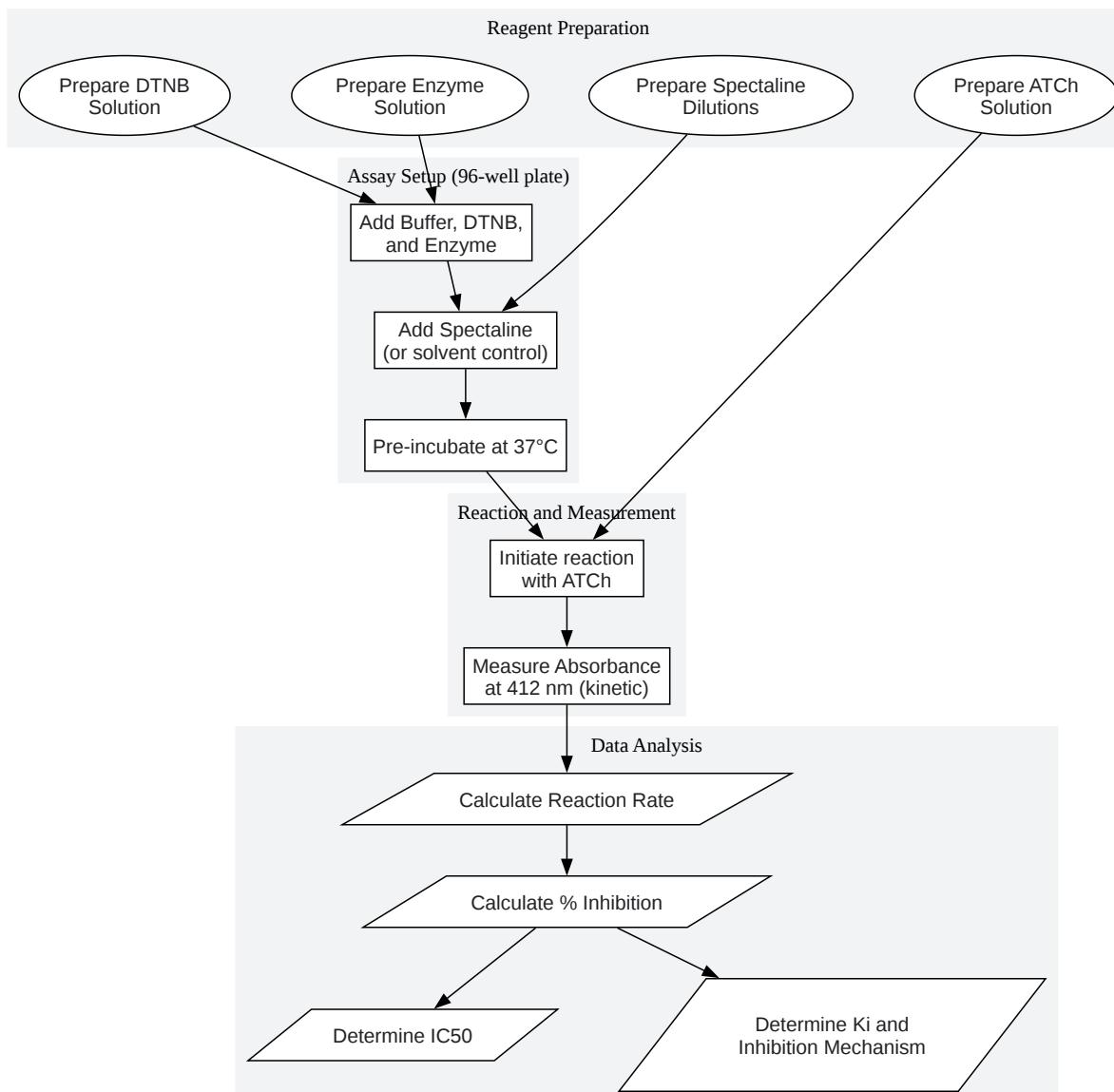
Table 4: Cholinesterase Inhibition Data for **Spectraline**

Enzyme	Inhibition Type	K _i (μM)	Source
Butyrylcholinesterase (BChE)	Noncompetitive	11.3	[MDPI] ^[2]

Mechanism of Action: Noncompetitive Inhibition

Noncompetitive inhibitors bind to a site on the enzyme that is distinct from the active site. This binding event alters the conformation of the enzyme, thereby reducing its catalytic efficiency without preventing the substrate from binding to the active site. In the case of **Spectaline**, it binds to an allosteric site on the cholinesterase enzyme.



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